Cas no 62343-67-3 (2-(3,5-dimethylphenyl)ethan-1-ol)
2-(3,5-dimethylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dimethylphenethyl alcohol
- 2-(3,5-dimethylphenyl)ethanol
- β-(3,5-Dimethylphenyl)ethyl alcohol
- 2-(3,5-dimethylphenyl)ethan-1-ol
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- MDL: MFCD06201150
- Inchi: InChI=1S/C10H14O/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7,11H,3-4H2,1-2H3
- InChI Key: GOHSQEJTPBUTAX-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1)CCO)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
2-(3,5-dimethylphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022259-1g |
3,5-Dimethylphenethyl alcohol |
62343-67-3 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 022259-5g |
3,5-Dimethylphenethyl alcohol |
62343-67-3 | 97% | 5g |
£1272.00 | 2022-03-01 | |
| abcr | AB166551-1 g |
3,5-Dimethylphenethyl alcohol; 97% |
62343-67-3 | 1g |
€619.00 | 2023-05-08 | ||
| abcr | AB166551-1g |
3,5-Dimethylphenethyl alcohol, 97%; . |
62343-67-3 | 97% | 1g |
€1555.10 | 2025-04-17 | |
| Enamine | EN300-1231544-0.05g |
2-(3,5-dimethylphenyl)ethan-1-ol |
62343-67-3 | 95% | 0.05g |
$188.0 | 2023-06-08 | |
| Enamine | EN300-1231544-0.1g |
2-(3,5-dimethylphenyl)ethan-1-ol |
62343-67-3 | 95% | 0.1g |
$282.0 | 2023-06-08 | |
| Enamine | EN300-1231544-0.25g |
2-(3,5-dimethylphenyl)ethan-1-ol |
62343-67-3 | 95% | 0.25g |
$403.0 | 2023-06-08 | |
| Enamine | EN300-1231544-0.5g |
2-(3,5-dimethylphenyl)ethan-1-ol |
62343-67-3 | 95% | 0.5g |
$636.0 | 2023-06-08 | |
| Enamine | EN300-1231544-1.0g |
2-(3,5-dimethylphenyl)ethan-1-ol |
62343-67-3 | 95% | 1g |
$813.0 | 2023-06-08 | |
| Enamine | EN300-1231544-2.5g |
2-(3,5-dimethylphenyl)ethan-1-ol |
62343-67-3 | 95% | 2.5g |
$1594.0 | 2023-06-08 |
2-(3,5-dimethylphenyl)ethan-1-ol Suppliers
2-(3,5-dimethylphenyl)ethan-1-ol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 2-(3,5-dimethylphenyl)ethan-1-ol
2-(3,5-Dimethylphenyl)ethan-1-ol: A Comprehensive Overview
2-(3,5-Dimethylphenyl)ethan-1-ol, also known by its CAS number 62343-67-3, is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its benzene ring substituted with two methyl groups at the 3 and 5 positions and an ethanol group at the 1 position, exhibits a range of interesting properties that make it valuable for both academic research and industrial applications.
The synthesis of 2-(3,5-Dimethylphenyl)ethan-1-ol typically involves multi-step organic reactions, often utilizing directed metallation or Suzuki coupling techniques. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of palladium catalysts to enhance the yield and purity of this compound, which is particularly important for its application in pharmaceutical intermediates.
One of the most notable applications of 2-(3,5-Dimethylphenyl)ethan-1-ol is in the field of drug discovery. Its structure serves as a scaffold for developing bioactive molecules targeting various therapeutic areas, such as anti-inflammatory agents and cancer treatments. A study published in 2023 highlighted its potential as a lead compound in designing inhibitors for certain kinases involved in cellular signaling pathways.
In addition to its pharmaceutical applications, 2-(3,5-Dimethylphenyl)ethan-1-ol has found utility in materials science. Its ability to form stable complexes with metal ions makes it a promising candidate for use in coordination polymers and metal-organic frameworks (MOFs). Recent research has demonstrated its effectiveness in enhancing the gas adsorption capabilities of MOFs, particularly for gases like CO₂ and CH₄.
The physical properties of 2-(3,5-Dimethylphenyl)ethan-1-ol are also worth mentioning. It has a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions. Moreover, its stability under moderate thermal conditions ensures its usability in large-scale manufacturing processes.
From an environmental perspective, the biodegradability of 2-(3,5-Dimethylphenyl)ethan-1-ol has been studied extensively. Research indicates that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. This characteristic is particularly advantageous for industries seeking eco-friendly alternatives without compromising on performance.
In conclusion, 2-(3,5-Dimethylphenyl)ethan-1-ol (CAS No: 62343-67-3) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and favorable properties continue to drive innovative research and development across diverse scientific disciplines.
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